

Spectroscopic Analysis of Non-2-yn-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Non-2-yn-1-ol**

Cat. No.: **B147523**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of **Non-2-yn-1-ol** ($C_9H_{16}O$, Molecular Weight: 140.22 g/mol).[1] This document details the characteristic spectral data, experimental methodologies, and fragmentation pathways to aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Non-2-yn-1-ol** is characterized by the vibrational frequencies of its hydroxyl (-OH), carbon-carbon triple (C≡C), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.

Characteristic IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for **Non-2-yn-1-ol**. The spectrum is typically acquired for the neat liquid sample using a capillary cell.[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3500-3200	Alcohol (O-H)	Stretching, H-bonded	Strong, Broad
3000-2850	Alkane (C-H)	Stretching	Medium
2260-2100	Alkyne (C≡C)	Stretching	Weak to Medium
1260-1050	Alcohol (C-O)	Stretching	Strong

Note: The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[\[2\]](#)

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid **Non-2-yn-1-ol**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr)
- Dropper or pipette
- Non-2-yn-1-ol** sample
- Volatile solvent for cleaning (e.g., ethanol or pentane)
- Kimwipes
- Desiccator for salt plate storage

Procedure:

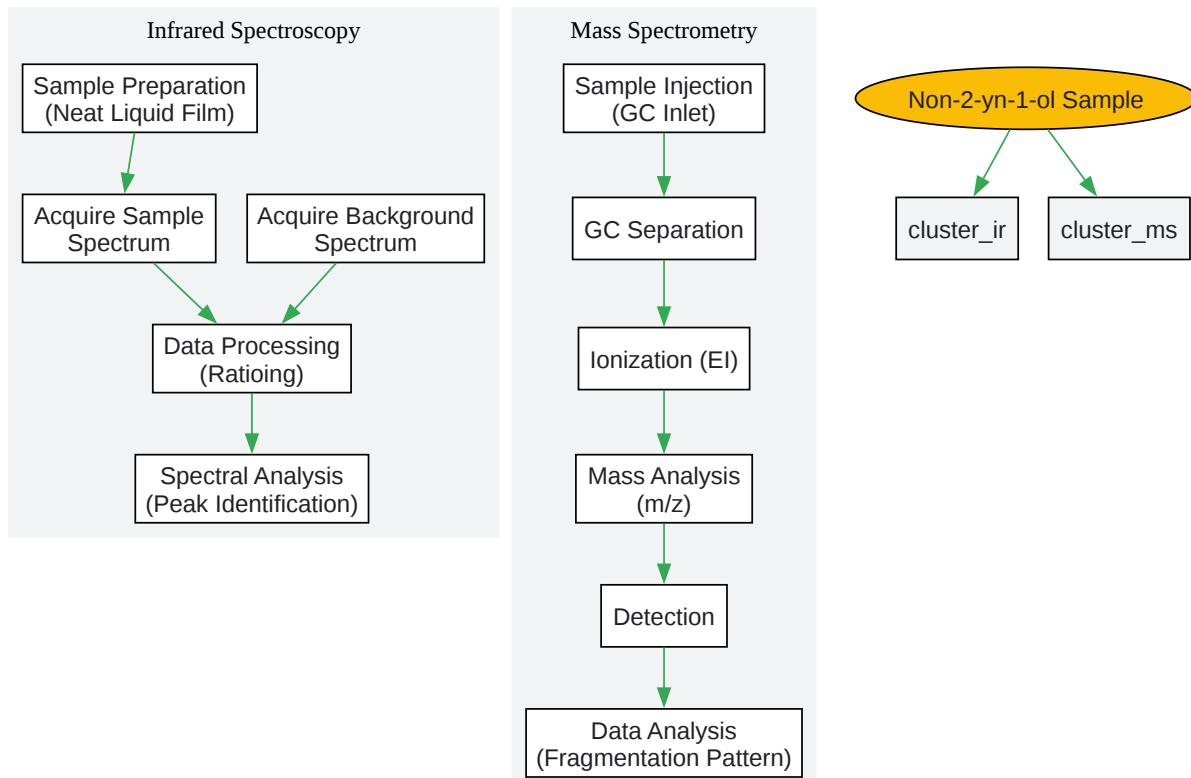
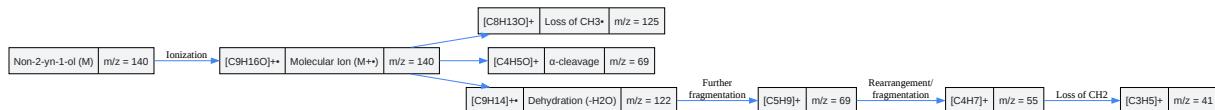
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.
- Sample Preparation (Neat Liquid):

- Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid moisture contamination from fingerprints.
- Using a clean dropper, place one to two drops of **Non-2-yn-1-ol** onto the center of one salt plate.
- Gently place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

- Spectrum Acquisition:
 - Place the "salt sandwich" into the sample holder in the spectrometer's sample compartment.
 - Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks corresponding to the functional groups of **Non-2-yn-1-ol**.
- Cleaning:
 - Disassemble the salt plates and clean them thoroughly with a suitable volatile solvent and Kimwipes.
 - Return the clean, dry salt plates to the desiccator for storage.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.



Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **Non-2-yn-1-ol** exhibits several characteristic fragments. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Source	m/z of 1st Highest Peak	m/z of 2nd Highest Peak	m/z of 3rd Highest Peak
NIST Library 1	55	67	41
NIST Library 2	41	43	55

Fragmentation Pathway

The fragmentation of **Non-2-yn-1-ol** in a mass spectrometer is primarily driven by the presence of the hydroxyl group. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Non-2-yn-1-ol | C9H16O | CID 80017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Non-2-yn-1-ol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147523#infrared-ir-and-mass-spectrometry-of-non-2-yn-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com